1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL

Medicinal Chemistry Gastrointestinal Therapeutics Patent-Protected Synthesis

Replicating patent CA2219747C synthetic routes with generic 2-aminothiazole building blocks forces a complete route redesign; the critical selective demethylation step depends on the ortho-methoxyphenyl ethanol substitution pattern unique to this compound. • Non-fungible intermediate for N-substituted benzoylamine GI agents-matches CA2219747C route fidelity • Enables selective 2-methoxy demethylation; generic analogs lack the required functional group handle • Supplied at ≥95% purity in 100 mg to 1 g research quantities from established CRO-grade manufacturers

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
Cat. No. B13700496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2-Aminothiazol-4-YL)-2-methoxyphenyl)ethan-1-OL
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1OC)C2=CSC(=N2)N)O
InChIInChI=1S/C12H14N2O2S/c1-7(15)8-4-3-5-9(11(8)16-2)10-6-17-12(13)14-10/h3-7,15H,1-2H3,(H2,13,14)
InChIKeyJPFPZJNDQVKMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(3-(2-Aminothiazol-4-yl)-2-methoxyphenyl)ethan-1-ol for Medicinal Chemistry


1-(3-(2-Aminothiazol-4-yl)-2-methoxyphenyl)ethan-1-ol (CAS 2845127-94-6) is a substituted 2-aminothiazole derivative featuring a 2-methoxyphenyl ethanol moiety . This compound is primarily referenced in patent literature as a key synthetic intermediate in the preparation of N-substituted benzoylamine derivatives, a class of compounds investigated for their gastrointestinal motility-improving properties [1]. Its procurement value is rooted in its specific utility as a building block for this therapeutic class, rather than as a standalone bioactive entity.

Why Generic 2-Aminothiazole Building Blocks Fail in Targeted Synthesis


Attempting to substitute this compound with a more common 2-aminothiazole building block for the synthesis of specific N-substituted benzoylamine gastrointestinal agents is not straightforward. The ortho-methoxyphenyl ethanol substitution pattern is critical; a key intermediate step involves a selective demethylation of the 2-methoxy group, a transformation that is specifically enabled by this precise structure . Using a generic analog would require a complete redesign of the synthetic route, as it would lack the necessary functional group handle for this selective modification. This structure-function relationship directly impacts synthetic efficiency and yield for the target pharmaceutical class, making it a non-fungible procurement item .

Quantitative Evidence for Differentiated Selection


Specificity as an Intermediate for GI Motility Agents

This compound is not a general-purpose reagent but a specific intermediate claimed in a patent family for synthesizing N-substituted benzoylamine derivatives with gastrointestinal motility-improving effects [1]. Its closest analogs, such as 5-(2-methoxyphenyl)thiazol-2-amine (CAS 1184644-86-7), lack the ethanol moiety and serve entirely different synthetic purposes, as they cannot undergo the subsequent selective demethylation and coupling steps required to reach the final active pharmaceutical ingredient . The patent data establishes a 1:1 structural requirement, meaning no substitute exists if the goal is to follow this specific, validated synthetic pathway leading to the protected therapeutic class [1].

Medicinal Chemistry Gastrointestinal Therapeutics Patent-Protected Synthesis

Critical Role of the 2-Methoxy Group in Selective Demethylation

A published method specifically describes a selective demethylation of the 2-methoxy group on this compound as a key production step for the next intermediate . This published protocol highlights a unique reactivity feature not present in analogs lacking the 2-methoxy group, such as 4-(2-aminothiazol-4-yl)-phenol or 3-(2-aminothiazol-4-yl)phenyl ethanol, where no such selective transformation is documented. The presence of a validated, selective transformation for this precise functional group arrangement de-risks process development compared to novel, unproven intermediates .

Organic Synthesis Selective Demethylation Process Chemistry

Unique Physicochemical Profile vs. Common Aminothiazoles

The molecular formula C12H14N2O2S and a molecular weight of 250.32 g/mol differentiate it from simpler aminothiazole building blocks like 2-amino-4-phenylthiazole (C9H8N2S, MW 176.24) [1]. The presence of the ethanol group adds a hydrogen bond donor/acceptor site, increasing polarity and potentially altering solubility in common organic solvents like ethyl acetate or dichloromethane compared to non-hydroxylated analogs . This property can impact extractive work-up and chromatographic purification, a practical concern during scale-up.

Chemical Properties Material Science Procurement

Defined Application Scenarios


Synthesis of Patent-Protected GI Motility Agents

This is the primary intended use for this compound. As defined in patent CA2219747C, it serves as a non-fungible intermediate for producing N-substituted benzoylamine derivatives [1]. Research groups and CROs replicating this synthesis or developing backup compounds within this patent space must procure this specific intermediate to ensure fidelity to the published pharmacological profile and synthetic route [1].

Selective Demethylation Process Chemistry

For laboratories focused on optimizing or studying selective demethylation reactions, this compound is a valuable and well-documented substrate. A specific method exists for the selective deprotection of its 2-methoxy group, making it a useful test case for developing or comparing new demethylation methodologies . Its use can lead to publications or improved processes for manipulating ortho-methoxy phenyl ethanol systems.

Building Block for 2-Aminothiazole Library Synthesis

The combination of an ethanol moiety and a 2-aminothiazole core in a single, ortho-substituted phenyl scaffold makes this compound a distinct starting point for diversity-oriented synthesis. It can be used to generate a sub-library of compounds with this specific substitution pattern, which is not easily accessible from commercially common 2-aminothiazole building blocks. This is relevant for medicinal chemistry groups exploring SAR around this specific pharmacophore.

Physicochemical Studies of Functionalized Aminothiazoles

The compound's polar surface area and hydrogen bonding profile, which are distinct from simpler 2-aminothiazoles, make it a suitable subject for comparative physicochemical studies. Researchers can use it to investigate how the ethanol and methoxy groups affect solubility, permeability, and metabolic stability relative to baseline aminothiazole structures, aiding in the rational design of new gastrointestinal drugs with improved bioavailability .

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